5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol
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Overview
Description
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol: is a complex organic compound that features a benzyloxy group, a bromophenyl group, and a pyrimidinyl group attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the bromophenyl group and the benzyloxy group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)isoxazole: Shares the bromophenyl group but has a different core structure.
5-Benzyloxyindole: Contains the benzyloxy group but differs in the indole core.
Uniqueness
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential as a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C23H17BrN2O2 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C23H17BrN2O2/c24-18-8-6-17(7-9-18)21-13-25-15-26-23(21)20-11-10-19(12-22(20)27)28-14-16-4-2-1-3-5-16/h1-13,15,27H,14H2 |
InChI Key |
DSSDOIHKWUVMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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